1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl and dioxidoisothiazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or phenyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the dioxidoisothiazolidinyl group, which may result in different biological activities.
1-(4-Chlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea: Contains a single chlorine atom, potentially altering its reactivity and applications.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is unique due to the presence of both dichlorophenyl and dioxidoisothiazolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3S/c17-14-7-4-12(10-15(14)18)20-16(22)19-11-2-5-13(6-3-11)21-8-1-9-25(21,23)24/h2-7,10H,1,8-9H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQQYGUHKUIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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